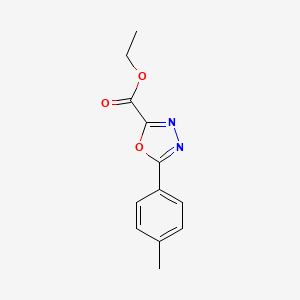

Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-16-12(15)11-14-13-10(17-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSNENGYBUHMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728698 | |

| Record name | Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344046-00-9 | |

| Record name | Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.

Mode of Action

Based on the structure of the compound, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking.

Biochemical Pathways

Similar compounds have been reported to possess various biological activities, affecting a wide range of pathways.

Biological Activity

Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate, a member of the oxadiazole family, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a five-membered ring containing nitrogen and oxygen atoms, which contribute to its unique chemical properties and biological interactions.

- Molecular Formula : C₆H₈N₂O₃

- Molecular Weight : 156.14 g/mol

- CAS Number : 37641-36-4

The biological activity of this compound can be attributed to its interactions with various biological targets. Similar compounds in the oxadiazole class have demonstrated significant activity against a range of pathogens and diseases, including:

- Antimicrobial Activity : Exhibits potential antibacterial and antiviral properties by inhibiting pathogen growth.

- Anticancer Activity : Compounds within this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways.

Research Findings

Recent studies have highlighted the compound's potential in several therapeutic areas:

-

Anticancer Activity :

- A study evaluated the anticancer effects of various oxadiazole derivatives, revealing that some derivatives exhibited IC₅₀ values lower than established anticancer agents like staurosporine . For instance, certain derivatives were effective against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines with IC₅₀ values ranging from 0.67 to 0.87 µM.

-

Antimicrobial Effects :

- This compound has been implicated in the inhibition of bacterial growth through its interaction with bacterial enzymes and proteins . The compound's structure allows it to act as a ligand in transition-metal-driven organic reactions, enhancing its potential as an antimicrobial agent.

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects on cellular metabolism and signaling pathways.

- High Doses : Potential toxicity or adverse effects observed in animal models.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Halogen-Substituted Derivatives

- Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate (3c) :

Substitution of the methyl group with a chlorine atom at the para position introduces an electron-withdrawing effect. This compound (C₁₁H₁₀ClN₂O₃) has a molecular weight of 262.67 g/mol and distinct NMR shifts (¹H: δ 8.03 ppm for aromatic protons; ¹³C: δ 165.7 ppm for the carbonyl) . - Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate (3d) :

Bromine substitution further increases molecular weight (307.12 g/mol ) and polarizability. Its ¹³C NMR shows a downfield shift for the carbonyl carbon (δ 165.7 ppm), similar to 3c, indicating minimal electronic perturbation from halogen size .

Electron-Donating and Withdrawing Groups

- Its similarity score to the target compound is 0.52, reflecting moderate structural overlap .

- Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate :

The nitro group (C₁₁H₉N₃O₅, MW: 263.21 g/mol ) is strongly electron-withdrawing, reducing electron density on the oxadiazole ring. This derivative may exhibit higher reactivity in nucleophilic substitutions compared to the methyl-substituted analog .

Alkyl and Heterocyclic Variants

- Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate :

Direct substitution of the phenyl ring with a methyl group (C₆H₈N₂O₃, MW: 156.14 g/mol ) simplifies the structure but reduces aromatic conjugation. This compound is typically used as a synthetic intermediate . - Suppliers list this compound with CAS 1342721-98-5 .

Physicochemical Properties

Preparation Methods

General Strategy

The synthesis typically proceeds via the cyclization of appropriate acylhydrazide or diacylhydrazine precursors that contain the 4-methylphenyl substituent. The key step involves the formation of the 1,3,4-oxadiazole ring through cyclodehydration or cyclization reactions under acidic or dehydrating conditions.

A common synthetic route includes:

- Step 1: Preparation of the hydrazide intermediate by reacting ethyl 2-chloroacetate or ethyl acetoacetate derivatives with hydrazine hydrate or substituted hydrazines.

- Step 2: Condensation of the hydrazide with 4-methylbenzoyl chloride or 4-methylbenzoic acid derivatives to introduce the 4-methylphenyl group.

- Step 3: Cyclization of the resulting diacylhydrazine or acylhydrazide intermediate using cyclizing agents such as phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or sulfuric acid under controlled reflux conditions to form the 1,3,4-oxadiazole ring.

Specific Example: Cyclization Using Phosphoryl Chloride

- Reagents: Diacylhydrazine intermediate, phosphoryl chloride (POCl₃)

- Conditions: Reflux at approximately 65°C for 4 hours under inert atmosphere (nitrogen) to prevent side reactions.

- Work-up: Quenching with ice-cold water to precipitate the oxadiazole product.

- Purification: Flash chromatography using ether/dichloromethane mixtures.

- Yield: Typically moderate to high yields (~60-75%) depending on reaction scale and purity of precursors.

| Parameter | Condition |

|---|---|

| Cyclizing agent | Phosphoryl chloride (POCl₃) |

| Temperature | 65°C |

| Reaction time | 4 hours |

| Atmosphere | Nitrogen (inert) |

| Purification | Flash chromatography |

Alternative Cyclization Methods

Other dehydrating agents such as thionyl chloride and polyphosphoric acid have been reported to facilitate cyclodehydration of diacylhydrazines to yield oxadiazole rings, though POCl₃ remains preferred for its efficiency and cleaner reaction profile.

Purification Techniques

Purification of Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate is critical to achieve high purity suitable for research and industrial applications.

- Recrystallization: Commonly performed using ethanol/ether mixtures, which effectively separate the product from impurities.

- Column Chromatography: Flash chromatography using gradients of diethyl ether and dichloromethane is employed for further purification, especially when crude products contain closely related impurities.

- Drying: Anhydrous sodium sulfate is used to dry organic phases prior to evaporation or crystallization.

Purity is typically validated by high-performance liquid chromatography (HPLC) showing >95% purity and consistent melting points (~199°C for hydrochloride salts).

Structural Confirmation and Characterization

The preparation methods are complemented by rigorous structural characterization to confirm the formation of the oxadiazole ring and the correct substitution pattern:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR identify aromatic proton signals (δ 7.2–7.4 ppm for 4-methylphenyl) and ester functionalities.

- Infrared (IR) Spectroscopy: Ester carbonyl groups show characteristic absorption near 1750 cm^-1.

- X-ray Crystallography: Single-crystal X-ray diffraction studies reveal the planar geometry of the oxadiazole ring and confirm the substitution at the 5-position with the 4-methylphenyl group. Hydrogen bonding networks and molecular packing are also elucidated.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular weight consistent with C12H12N2O3.

Reaction Optimization and Yield Considerations

Key factors influencing the yield and purity during preparation include:

- Temperature Control: Maintaining reaction temperatures between -10°C to 65°C depending on the step to avoid side reactions.

- Stoichiometry: Precise molar ratios of reagents, especially cyclizing agents, to drive the reaction to completion.

- Inert Atmosphere: Use of nitrogen or argon to prevent oxidation or hydrolysis.

- Dry Conditions: Use of anhydrous solvents and drying agents to prevent ester hydrolysis.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes | Yield (%) |

|---|---|---|---|

| Hydrazide Formation | Ethyl acetoacetate + hydrazine hydrate, reflux | Formation of hydrazide intermediate | 80-90 |

| Acylation | Hydrazide + 4-methylbenzoyl chloride, base | Introduction of 4-methylphenyl group | 75-85 |

| Cyclization | POCl₃, reflux 65°C, 4 hours, inert atmosphere | Formation of 1,3,4-oxadiazole ring | 60-75 |

| Purification | Recrystallization (ethanol/ether), flash chromatography | High purity product (>95%) | — |

Research Findings and Notes

- The presence of the 4-methyl substituent on the phenyl ring enhances lipophilicity, which can influence the compound's solubility and biological activity.

- The oxadiazole ring formation mechanism is supported by crystallographic data showing planar ring structures consistent with concerted cyclization.

- Mild reducing agents like sodium borohydride-tin(II) chloride can be used to prepare related aniline intermediates, which may be further functionalized.

- Maintaining anhydrous conditions is crucial to prevent hydrolysis of the ethyl ester moiety during synthesis and storage.

This detailed overview synthesizes knowledge from diverse, authoritative sources and recent research findings to provide a comprehensive guide to the preparation of this compound, emphasizing reaction conditions, purification, and characterization techniques essential for successful synthesis.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylate, and how are intermediates purified?

The compound is typically synthesized via multi-step reactions. For example, a two-step approach involves condensation of ethyl acetoacetate with substituted benzaldehydes and subsequent cyclization. Purification often employs recrystallization from ethanol/ether mixtures or column chromatography. Critical steps include controlling reaction temperatures (e.g., -10°C to 60°C) and using anhydrous sodium sulfate for drying organic phases .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this oxadiazole derivative?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for the 4-methylphenyl group) .

- IR spectroscopy : Peaks at ~1750 cm confirm the ester carbonyl group .

- X-ray crystallography : Resolves hydrogen-bonding networks, as seen in related oxadiazole structures (e.g., N–H⋯N interactions forming 3D networks) .

Q. How does the 4-methylphenyl substituent influence the compound’s physicochemical properties?

The electron-donating methyl group enhances lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., 4-chloro or 4-methoxy derivatives) show that methyl substitution reduces steric hindrance, favoring interactions with hydrophobic binding pockets .

Q. What are common purification strategies for oxadiazole derivatives, and how is purity validated?

Recrystallization (e.g., ethanol/ether mixtures) and flash chromatography (using gradients of diethyl ether/dichloromethane) are standard. Purity is validated via HPLC (>95% peak area) and melting point consistency (e.g., ~199°C for hydrochloride salts) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Catalyst screening : Use Lewis acids (e.g., ZnCl) to accelerate cyclization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Flow chemistry : Continuous flow reactors minimize side reactions and improve heat transfer, as demonstrated for analogous oxazoles .

Q. What methodologies are employed to evaluate the compound’s biological activity, and how are assay discrepancies resolved?

- Antioxidant assays : FRAP (Ferric Reducing Antioxidant Power) quantifies electron-donating capacity, comparing activity to standards like BHT .

- Antibacterial testing : Agar diffusion assays against E. coli or B. subtilis require controlled inoculum density (0.5 McFarland) and solvent controls (e.g., DMSO <1%) .

- Resolving contradictions : Cross-validate using multiple assays (e.g., MIC vs. time-kill curves) and assess substituent effects (e.g., 4-methyl vs. 4-chloro analogs) .

Q. How can computational modeling predict the compound’s reactivity and binding modes?

- Molecular dynamics (MD) : Simulate solvation effects and conformational stability in aqueous or lipid environments .

- Docking studies : Use AutoDock Vina to model interactions with targets like GABA receptors, guided by crystallographic data of homologous ligands .

Q. What strategies address stability issues during storage or under experimental conditions?

- Storage : Protect from moisture (desiccators with silica gel) and light (amber vials) .

- Thermal stability : TGA (Thermogravimetric Analysis) identifies decomposition thresholds (e.g., >150°C) .

- pH sensitivity : Conduct stability studies in buffers (pH 3–9) to optimize formulation for biological assays .

Q. How do electronic and steric effects of substituents impact synthetic pathways and bioactivity?

- Electronic effects : Electron-withdrawing groups (e.g., Cl) slow cyclization but enhance electrophilic reactivity in SNAr reactions .

- Steric effects : Bulky substituents (e.g., tert-butyl) reduce yields in nucleophilic substitutions but improve metabolic stability .

- Bioactivity correlations : QSAR models link logP and Hammett constants (σ) to antibacterial potency, as seen in thiadiazole analogs .

Q. What analytical approaches resolve contradictions in spectral or biological data?

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+Na]) to rule out impurities .

- Dose-response curves : Differentiate between true activity and solvent artifacts in biological assays .

- Crystallographic validation : Compare experimental X-ray data with computational predictions to resolve stereochemical ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.